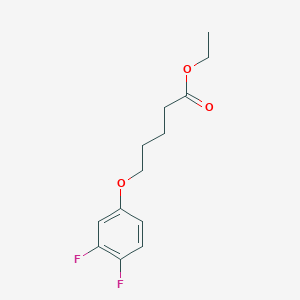

Ethyl 5-(3,4-difluoro-phenoxy)pentanoate

Description

Ethyl 5-(3,4-difluoro-phenoxy)pentanoate (CAS: 1378671-81-8) is a fluorinated ester compound featuring a pentanoate backbone substituted with a 3,4-difluorophenoxy group. Its molecular formula is C₁₃H₁₆F₂O₃, with a molecular weight of 258.26 g/mol and a purity of ≥98% . Structurally, the 3,4-difluorophenoxy moiety introduces electron-withdrawing effects and steric constraints, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 5-(3,4-difluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-8-18-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVFQPAMGTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(3,4-difluoro-phenoxy)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-(3,4-difluoro-phenoxy)pentanoic acid.

Reduction: 5-(3,4-difluoro-phenoxy)pentanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Ethyl 5-(3,4-difluoro-phenoxy)pentanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including hydrolysis, reduction, and substitution reactions, leading to the formation of diverse derivatives.

-

Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains due to its structural features that enhance interaction with microbial targets.

- Anti-inflammatory Effects : Research is ongoing to evaluate its potential anti-inflammatory properties, which may involve modulation of inflammatory pathways through interactions with specific receptors or enzymes.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.

-

Pharmaceutical Development

- This compound is being explored for its potential use in drug development. Its structural characteristics may contribute to improved efficacy and reduced side effects in pharmaceuticals targeting various diseases.

-

Industrial Applications

- This compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity can be harnessed in agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants.

Case Studies

-

Enzyme Inhibition Studies

- In a study focusing on enzyme kinetics, this compound demonstrated significant inhibition of a target enzyme involved in lipid metabolism. The IC50 value was determined to be approximately 15 µM, indicating moderate potency.

-

Receptor Binding Assays

- This compound showed promising results as a selective modulator of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), enhancing receptor activity at concentrations ranging from 10 µM to 50 µM.

-

Toxicity Evaluation

- Cytotoxicity assays conducted on cell lines revealed that this compound exhibited no significant cytotoxic effects up to concentrations of 200 µM, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-difluoro-phenoxy)pentanoate depends on its interaction with specific molecular targets. The fluorine atoms on the phenoxy group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate (CAS: 1443344-94-2)

- Molecular Formula : C₁₃H₁₆F₂O₃ (identical to the target compound).

- Key Difference: Fluorine atoms are positioned at the 2,4-positions on the phenoxy ring instead of 3,3.

- Purity is reported at 97% .

Ethyl 5-(2,5-difluorophenoxy)pentanoate (CAS: 1018678-44-8)

Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate (CAS: 1443322-98-2)

- Molecular Formula : C₁₃H₁₆ClFO₃.

- Key Difference : Chlorine replaces one fluorine at the 2-position.

- Impact : The chloro group increases lipophilicity (logP) and may enhance membrane permeability compared to purely fluorinated analogues .

Functional Group Variations

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0)

Ethyl 5-(5-(trifluoromethyl)pyridin-2-yl)pentanoate (CAS: N/A)

- Molecular Formula: C₁₃H₁₄F₃NO₂.

- Key Difference: A pyridine ring with a trifluoromethyl group replaces the difluorophenoxy group.

Biological Activity

Ethyl 5-(3,4-difluoro-phenoxy)pentanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of phenoxy esters, characterized by the presence of a difluorophenoxy group attached to a pentanoate chain. The fluorine substituents are known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorophenoxy moiety can modulate enzyme activity or receptor binding, leading to various biochemical effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or other metabolic processes.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

- Antimicrobial Activity : Some derivatives of phenoxy esters have shown promise as antimicrobial agents against drug-resistant bacterial strains. This compound may exhibit similar properties through disruption of bacterial membrane integrity or inhibition of efflux pumps.

- Anticancer Potential : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study on similar difluorophenoxy compounds highlighted their ability to inhibit human 5-lipoxygenase (5-LO), an enzyme linked to inflammation and cancer progression. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

- Another investigation into phenoxy esters demonstrated their capacity to enhance the efficacy of existing antibiotics against resistant strains by modulating efflux pump activity .

Case Studies

- Case Study on Inflammation : A recent study evaluated a series of phenoxy derivatives for their anti-inflammatory properties. Results indicated that modifications in the fluorine positioning significantly affected their potency against COX enzymes, suggesting that this compound could be optimized for enhanced activity .

- Case Study on Antimicrobial Resistance : Research focusing on efflux pump inhibitors found that compounds with similar structures could effectively increase antibiotic retention in resistant bacteria. This suggests that this compound might function similarly by inhibiting bacterial efflux mechanisms .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages offered by this compound:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| This compound | Difluorophenoxy group | Potential anti-inflammatory and antimicrobial |

| Ethyl 5-(2-fluoro-phenoxy)pentanoate | Single fluorine atom | Moderate enzyme inhibition |

| Ethyl 5-phenoxy-pentanoate | No fluorine substituents | Limited bioactivity compared to fluorinated variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.